molecular formula C8H9ClN2O2 B1401637 Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate CAS No. 1404095-41-5

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate

Cat. No.: B1401637
CAS No.: 1404095-41-5
M. Wt: 200.62 g/mol
InChI Key: MCMCCUAPYAUWBV-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methylamino group at the 4th position, and a carboxylate ester at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-3-pyridinecarboxylic acid.

    Amidation: The 6-chloro-3-pyridinecarboxylic acid is then reacted with methylamine to form 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and catalysts can also enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of 6-chloro-4-(methylamino)pyridine-3-carboxylic acid.

Scientific Research Applications

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-4-(methylamino)pyridine-3-carboxylic acid: Similar structure but lacks the ester group.

    6-Chloro-4-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of a methylamino group.

    6-Chloro-4-(methylamino)pyrimidine-3-carboxylate: Pyrimidine ring instead of a pyridine ring.

Uniqueness

Methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 6-chloro-4-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-10-6-3-7(9)11-4-5(6)8(12)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMCCUAPYAUWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40% Methylamine in water (0.847 mL, 9.78 mmol) was added slowly over 5 minutes at 0° C. to a solution of methyl 4,6-dichloronicotinate (0.40 g, 1.94 mmol) in MeCN (6 mL). The solution was stirred at 0° C. for 30 minutes then at room temperature for 2 hours. The reaction mixture was concentrated in vacuo onto silica gel. Gradient chromatography, eluting with 5% EtOAc:c-Hex over 5 column volume and 5-50% over 15 column volume, gave methyl 6-chloro-4-(methylamino)nicotinate (278 mg, 1.386 mmol, 71.4% yield) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.847 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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